molecular formula C11H15ClF2Si B12603469 tert-Butyl(2-chloro-4-methylphenyl)difluorosilane CAS No. 647842-32-8

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane

Katalognummer: B12603469
CAS-Nummer: 647842-32-8
Molekulargewicht: 248.77 g/mol
InChI-Schlüssel: WIUQUHCSHHXREF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane is an organosilicon compound that features a tert-butyl group, a chloromethylphenyl group, and two fluorine atoms attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2-chloro-4-methylphenyl)difluorosilane typically involves the reaction of tert-butyl(2-chloro-4-methylphenyl)silane with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding silanol and hydrogen fluoride.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous acids.

    Oxidation and Reduction: Specific oxidizing or reducing agents can be used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products include tert-butyl(2-amino-4-methylphenyl)difluorosilane, tert-butyl(2-alkoxy-4-methylphenyl)difluorosilane, etc.

    Hydrolysis: The major products are tert-butyl(2-chloro-4-methylphenyl)silanol and hydrogen fluoride.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, tert-Butyl(2-chloro-4-methylphenyl)difluorosilane is used as a building block for the preparation of more complex organosilicon compounds

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty polymers and materials. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability.

Wirkmechanismus

The mechanism of action of tert-Butyl(2-chloro-4-methylphenyl)difluorosilane involves its ability to undergo various chemical transformations. The presence of the difluorosilyl group allows for unique reactivity patterns, such as the formation of strong Si-F bonds. These bonds can influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl(2-chloro-4-methylphenyl)silane: Lacks the fluorine atoms, resulting in different reactivity and applications.

    tert-Butyl(2-chloro-4-methylphenyl)trifluorosilane: Contains an additional fluorine atom, which can further enhance its stability and reactivity.

    tert-Butyl(2-chloro-4-methylphenyl)dimethylsilane: Contains methyl groups instead of fluorine, leading to different chemical properties.

Uniqueness

tert-Butyl(2-chloro-4-methylphenyl)difluorosilane is unique due to the presence of the difluorosilyl group, which imparts distinct chemical properties. The combination of the tert-butyl group, chloromethylphenyl group, and difluorosilyl group makes it a versatile compound for various applications in organic synthesis and materials science.

Eigenschaften

CAS-Nummer

647842-32-8

Molekularformel

C11H15ClF2Si

Molekulargewicht

248.77 g/mol

IUPAC-Name

tert-butyl-(2-chloro-4-methylphenyl)-difluorosilane

InChI

InChI=1S/C11H15ClF2Si/c1-8-5-6-10(9(12)7-8)15(13,14)11(2,3)4/h5-7H,1-4H3

InChI-Schlüssel

WIUQUHCSHHXREF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)[Si](C(C)(C)C)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.